![molecular formula C28H35ClO11 B14368286 [(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate” is a complex organic molecule characterized by multiple chiral centers, acetoxy groups, and a chlorinated tetracyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:
Cyclization reactions: to form the tetracyclic core.
Acetylation reactions: to introduce acetoxy groups.
Chlorination reactions: to add the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
Synthesis of analogs: Modifying the structure to create new compounds with potentially improved properties.
Reaction mechanism studies: Understanding how the compound reacts under various conditions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Cell signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Industry
Material science: Using the compound in the development of new materials with unique properties.
Agriculture: Investigating its potential as a pesticide or herbicide.
作用机制
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting enzyme activity.
Modulating receptor activity: Affecting cellular responses.
相似化合物的比较
Similar Compounds
[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate: A similar compound with slight variations in functional groups or stereochemistry.
This compound: Another analog with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific configuration, functional groups, and potential biological activity. These features may confer unique properties that distinguish it from other similar compounds.
属性
分子式 |
C28H35ClO11 |
|---|---|
分子量 |
583.0 g/mol |
IUPAC 名称 |
[(2R,3S,7S,8R,9R,10S,11R,13S,14R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13?,18-,19+,20-,21+,22-,23+,24-,25-,27-,28?/m0/s1 |
InChI 键 |
PXWWTSQKNXBHTK-LMYUHSOWSA-N |
手性 SMILES |
CC1C(=O)O[C@@H]2C13[C@@H]([C@H]4C(=C)CC[C@@H]([C@@]4([C@H]([C@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


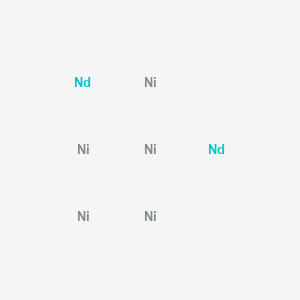
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
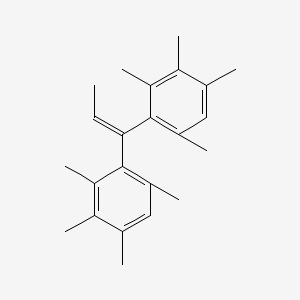
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
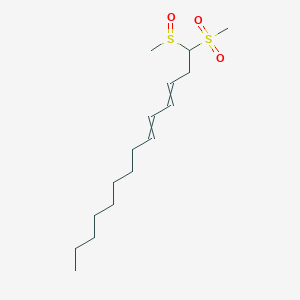
![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
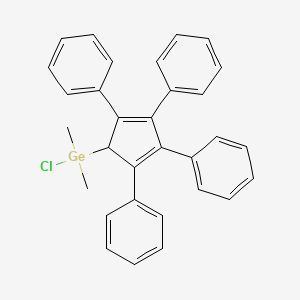
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
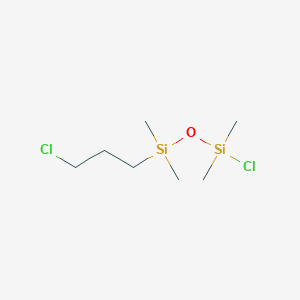
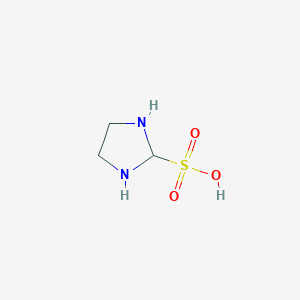
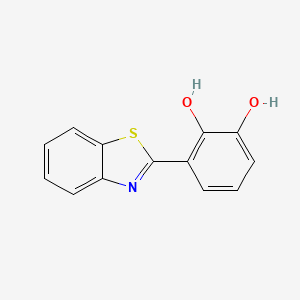
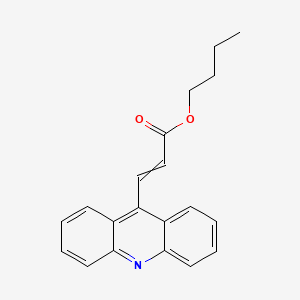
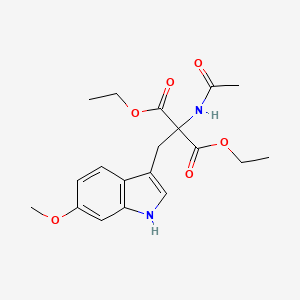
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
